chemical structure and molecular weight of 2-amino-N-methoxybenzamide
chemical structure and molecular weight of 2-amino-N-methoxybenzamide
This technical guide provides a rigorous analysis of 2-amino-N-methoxybenzamide , a critical intermediate in the synthesis of quinazolinone-based pharmacophores and novel antineoplastic agents.
Chemical Identity, Synthesis Protocols, and Structural Applications
Executive Summary & Chemical Identity
2-Amino-N-methoxybenzamide (CAS: 40928-15-2) is a bifunctional benzamide derivative characterized by an ortho-amino group and an N-methoxy amide moiety.[1][2][3] It serves as a "privileged structure" in medicinal chemistry, functioning primarily as a precursor for 4(3H)-quinazolinones and as a zinc-binding group (ZBG) bioisostere in histone deacetylase (HDAC) inhibitors.
Its utility stems from the unique reactivity of the N-methoxy amide, which acts as a stable leaving group precursor during cyclization reactions while offering distinct hydrogen-bonding capabilities in ligand-protein interactions.
Table 1: Physicochemical Profile
| Property | Data |
| CAS Registry Number | 40928-15-2 |
| IUPAC Name | 2-amino-N-methoxybenzamide |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Exact Mass | 166.0742 Da |
| SMILES | O=C(NOC)C1=CC=CC=C1N |
| InChI Key | NWZIAOBMRQYTTD-UHFFFAOYSA-N |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water |
Structural Analysis & Electronic Properties
The molecule exhibits a strong intramolecular hydrogen bond between the ortho-amino hydrogen and the carbonyl oxygen of the amide. This interaction planarizes the system, reducing the rotational freedom of the amide bond and pre-organizing the molecule for cyclization reactions.
Key Structural Features:
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N-Methoxy Amide (Weinreb-like): Unlike standard Weinreb amides (N-methoxy-N-methyl), the presence of the amide proton (NH) in this structure allows it to act as both a hydrogen bond donor and acceptor.
-
Ortho-Amino Group: The electron-donating nature of the amino group at the 2-position activates the aromatic ring and facilitates nucleophilic attack on electrophiles (e.g., aldehydes or carboxylic acids) during heterocycle formation.
Synthesis Protocol: The Isatoic Anhydride Route
The most robust and atom-economical synthesis utilizes isatoic anhydride as the electrophilic partner. This method avoids the oligomerization issues often seen with anthranilic acid and eliminates the need for aggressive coupling reagents (e.g., EDC/HOBt).
Mechanistic Rationale
Isatoic anhydride acts as a "masked" anthranilic acid. Nucleophilic attack by methoxylamine at the anhydride carbonyl triggers ring opening and spontaneous decarboxylation (release of CO₂), driving the reaction to completion irreversibly.
Experimental Workflow
Reagents: Isatoic Anhydride (1.0 equiv), Methoxylamine Hydrochloride (1.2 equiv), Triethylamine (Et₃N, 1.2 equiv), Ethanol/Water (10:1) or DMF.[4][5]
Step-by-Step Protocol:
-
Preparation: Dissolve Methoxylamine HCl (1.2 equiv) in Ethanol/Water (10:1 v/v).
-
Activation: Add Triethylamine (1.2 equiv) dropwise at 0°C to release the free amine base. Stir for 15 minutes.
-
Addition: Add Isatoic Anhydride (1.0 equiv) portion-wise to the solution. Note: Gas evolution (CO₂) will be observed.
-
Reaction: Warm the mixture to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS (Target M+H: 167.1).
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).[6]
-
Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Visualization: Synthesis Pathway
Figure 1: Nucleophilic ring-opening of isatoic anhydride by methoxylamine to yield the target benzamide.
Applications in Drug Discovery
The primary utility of 2-amino-N-methoxybenzamide lies in its role as a precursor for nitrogenous heterocycles, specifically quinazolinones , which are ubiquitous in kinase inhibitors (e.g., EGFR inhibitors).
Reactivity Profile: Cyclization to Quinazolinones
Reacting 2-amino-N-methoxybenzamide with aldehydes or carboxylic acid derivatives facilitates the formation of the quinazolinone core. The N-methoxy group can be retained (yielding N-methoxyquinazolinones) or eliminated depending on the reaction conditions (acidic vs. basic).
Key Reaction: Condensation with Benzaldehyde[7]
-
Conditions: Benzaldehyde (1.0 equiv), p-TsOH (cat.), Toluene, Reflux.
-
Mechanism: Schiff base formation (imine) followed by intramolecular cyclization and oxidation.
Visualization: Downstream Applications
Figure 2: Divergent synthesis pathways utilizing the 2-amino-N-methoxybenzamide scaffold.
References
-
ChemicalBook. (n.d.). 2-Amino-N-methoxybenzamide Product Properties. Retrieved from
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National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-Amino-N-methoxybenzamide.[1][2][3][8][9][10][11] Retrieved from
-
Wang, Z., et al. (2014).[5][12] Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. RSC Advances. Retrieved from
-
BLD Pharm. (n.d.). Product Analysis: 2-Amino-N-methoxybenzamide. Retrieved from
-
ResearchGate. (2025). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Retrieved from
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